Cas no 1248668-72-5 (2-methoxy-1-(pyridin-3-yl)ethan-1-one)

2-Methoxy-1-(pyridin-3-yl)ethan-1-one is a versatile organic compound featuring a pyridine ring substituted with a methoxyacetyl group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The methoxy group enhances solubility in polar solvents, facilitating its use in various reaction conditions. Its pyridine moiety contributes to coordination properties, enabling applications in ligand design and catalysis. The compound’s well-defined molecular architecture ensures consistent performance in multi-step synthetic routes. High purity grades are available to meet stringent research and industrial requirements, supporting its utility in developing bioactive molecules and specialty chemicals.
2-methoxy-1-(pyridin-3-yl)ethan-1-one structure
1248668-72-5 structure
Product Name:2-methoxy-1-(pyridin-3-yl)ethan-1-one
CAS No:1248668-72-5
MF:C8H9NO2
MW:151.162562131882
CID:6360178
PubChem ID:61553005
Update Time:2025-06-11

2-methoxy-1-(pyridin-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-1-(pyridin-3-yl)ethan-1-one
    • Ethanone, 2-methoxy-1-(3-pyridinyl)-
    • SY295106
    • EN300-1259297
    • AKOS010815410
    • 2-methoxy-1-pyridin-3-ylethanone
    • 2-Methoxy-1-(3-pyridyl)ethanone
    • MFCD14691014
    • 1248668-72-5
    • SCHEMBL659602
    • Inchi: 1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3
    • InChI Key: JLFQZGQFRIBTCR-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=CN=C1)COC

Computed Properties

  • Exact Mass: 151.063328530g/mol
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.102±0.06 g/cm3(Predicted)
  • Boiling Point: 268.2±20.0 °C(Predicted)
  • pka: 2.91±0.10(Predicted)

2-methoxy-1-(pyridin-3-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1259297-50mg
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
50mg
$245.0 2023-10-02
Enamine
EN300-1259297-100mg
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
100mg
$366.0 2023-10-02
Enamine
EN300-1259297-250mg
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
250mg
$524.0 2023-10-02
Enamine
EN300-1259297-500mg
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
500mg
$824.0 2023-10-02
Enamine
EN300-1259297-1000mg
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
1000mg
$1057.0 2023-10-02
Enamine
EN300-1259297-2500mg
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
2500mg
$2071.0 2023-10-02
Enamine
EN300-1259297-5000mg
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
5000mg
$3065.0 2023-10-02
Enamine
EN300-1259297-10000mg
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
10000mg
$4545.0 2023-10-02
Enamine
EN300-1259297-0.05g
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
0.05g
$245.0 2023-06-08
Enamine
EN300-1259297-0.1g
2-methoxy-1-(pyridin-3-yl)ethan-1-one
1248668-72-5
0.1g
$366.0 2023-06-08

Additional information on 2-methoxy-1-(pyridin-3-yl)ethan-1-one

Introduction to 2-methoxy-1-(pyridin-3-yl)ethan-1-one (CAS No. 1248668-72-5)

2-methoxy-1-(pyridin-3-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1248668-72-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a pyridin-3-yl substituent and a methoxy group, has garnered attention due to its structural versatility and potential biological activities. The presence of the pyridine ring suggests possible interactions with biological targets, making it a valuable scaffold for drug discovery efforts.

The structural framework of 2-methoxy-1-(pyridin-3-yl)ethan-1-one consists of an acetyl moiety attached to a methoxylated ethyl chain, with the pyridine ring positioned at the third carbon. This configuration allows for diverse functionalization, enabling chemists to explore various derivatives with tailored properties. The compound's solubility profile and stability under different conditions make it suitable for both in vitro and in vivo studies.

In recent years, there has been growing interest in heterocyclic compounds, particularly those incorporating the pyridine core, due to their widespread presence in bioactive natural products and synthetic drugs. The pyridin-3-yl group in 2-methoxy-1-(pyridin-3-yl)ethan-1-one is known to enhance binding affinity to certain biological receptors, including enzymes and receptors involved in neurological disorders. This characteristic has prompted researchers to investigate its potential as a lead compound in developing novel therapeutic agents.

One of the most compelling aspects of 2-methoxy-1-(pyridin-3-yl)ethan-1-one is its role as a building block in medicinal chemistry. By modifying its structure, scientists can generate libraries of derivatives that may exhibit improved pharmacokinetic properties or enhanced target specificity. For instance, incorporating additional functional groups such as halogens or amides can alter the compound's reactivity and interaction with biological targets. Such modifications are crucial for optimizing drug candidates throughout the development pipeline.

The pharmaceutical industry has been particularly keen on exploring acetyl derivatives due to their historical significance in drug development. Acetylcholine esterase inhibitors, for example, have been instrumental in treating conditions like Alzheimer's disease. The acetyl group in 2-methoxy-1-(pyridin-3-yl)ethan-1-one provides a similar pharmacophore that could be exploited for creating new therapeutics targeting cholinergic systems.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-methoxy-1-(pyridin-3-yl)ethan-1-one. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy, reducing the need for extensive experimental screening. These tools have been instrumental in identifying promising candidates for further optimization, thereby streamlining the drug discovery workflow.

In addition to its pharmaceutical applications, 2-methoxy-1-(pyridin-3-yl)ethan-1-one has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and coordination chemistry. Researchers have explored its potential as a ligand in transition metal catalysis, where it can facilitate various organic transformations under mild conditions.

The synthesis of 2-methoxy-1-(pyridin-3-y)lethanone involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps typically include condensation reactions followed by functional group transformations such as methylation and hydrolysis. The availability of high-quality starting materials and efficient synthetic routes has made it feasible to produce this compound on both laboratory and industrial scales.

As research continues to uncover new applications for heterocyclic compounds, 2-methoxy-l-pyridin--yIethyl-l-one is poised to play a pivotal role in several scientific domains. Its unique structural features offer opportunities for innovation across multiple fields, from medicine to materials science. By leveraging its inherent properties and exploring novel synthetic pathways, scientists can unlock its full potential and contribute to cutting-edge advancements.

In conclusion,2-methoxy-l-pyrdne-Iethyl-l-one (CAS No.l 248668--72--5) represents a fascinating compound with broad applications in chemical research and pharmaceutical development Its structural versatility biological relevance and synthetic accessibility make it an invaluable asset for researchers striving to push the boundaries of science lll

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.